
Nimodipine
Übersicht
Beschreibung
Nimodipine is a dihydropyridine calcium channel blocker primarily used to prevent cerebral vasospasm and resultant ischemia following subarachnoid hemorrhage, a type of cerebral hemorrhage . It was initially developed for the treatment of high blood pressure but is now predominantly used for its neuroprotective effects . This compound exhibits a high affinity for cerebral vasculature, making it particularly effective in improving neurological outcomes in patients with subarachnoid hemorrhage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nimodipine is synthesized through a multi-step process involving the cyclocondensation of 1-methylethyl-3-aminocrotonate and 2-methoxyethyl-2-(3-nitrobenzylidene)acetoacetate in isopropyl alcohol in the presence of hydrochloric acid . The preparation begins with the production of 1-methylethyl-3-aminocrotonate by reacting 1-methylethylacetoacetate with ammonia dissolved in isopropyl alcohol at low temperatures (3-5°C) . The intermediate product is then subjected to cyclocondensation with 2-methoxyethyl-2-(3-nitrobenzylidene)acetoacetate to yield this compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of isopropyl alcohol as a solvent and hydrochloric acid as a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Hydrolysis
Nimodipine is susceptible to both acidic and alkaline hydrolysis .
-
Acidic Hydrolysis: In the presence of strong acids like 5 M methanolic HCl at 80°C, this compound degrades. A study used 125 mg of this compound in 250 mL of 5 M methanolic HCl, refluxing the solution for 6 hours, which resulted in the formation of degradation products .
-
Alkaline Hydrolysis: Similarly, under alkaline conditions, this compound degrades. The process involves dissolving this compound in dichloromethane and adding a methanolic NaOH solution, followed by refluxing. For example, 100 mg of this compound was dissolved in 180 mL of dichloromethane, and 20 mL of methanol containing 2.1 mg of NaOH was added, with the mixture refluxed at 60°C .
Hydrolytic degradation kinetics
Condition | Order of Reaction | Activation Energy (kcal/mol) |
---|---|---|
Alkaline Hydrolysis | First-order | 10.899 |
Acidic Hydrolysis | First-order | 23.442 |
Photolysis
This compound is prone to photodegradation, especially under UV radiation . Studies show that the photodegradation of this compound follows zero-order kinetics in aqueous media . The photodegradation quantum yield varies depending on the solvent, with values of
in deaerated acetonitrile and
in deaerated ethanol .
Photodegradation under UV Light
Time (minutes) | Absorbance |
---|---|
0 | 0.626 |
240 | 0.563 |
Oxidation
While some studies suggest this compound is stable under oxidative stress , metabolic pathways involve oxidation. In vivo, the dihydropyridine ring of this compound can be dehydrogenated in the liver by cytochrome P450 isoform 3A (CYP3A) . This process can be inhibited by certain drugs like troleandomycin or ketoconazole .
Metabolism
This compound undergoes extensive first-pass metabolism . The main metabolic steps include ether cleavage and oxidation to form pyridine derivatives .
-
Hepatic Metabolism: this compound is metabolized in the liver, primarily via the cytochrome P450 3A4 (CYP3A4) enzyme .
-
Metabolites: Key metabolites identified include dihydropyridines and pyridines, resulting from ether cleavage and oxidation .
Other Reactions
This compound can also act as an antagonist of the mineralocorticoid receptor . Studies have explored its use in combination with other drugs, revealing potential interactions, such as the inhibitory effects of this compound on the metabolism of ivacaftor .
Wissenschaftliche Forschungsanwendungen
FDA-Approved Indications
Nimodipine is specifically indicated for:
- Prevention and Treatment of Cerebral Vasospasm : Following subarachnoid hemorrhage, this compound is used to improve neurological outcomes by reducing the incidence and severity of ischemic deficits, regardless of the patient's post-ictus neurological condition .
Off-Label Uses
Beyond its approved indications, this compound has several off-label applications:
- Diffuse Brain Injury : It is used in conjunction with hyperbaric oxygen therapy to enhance recovery .
- Cranial Nerve Injury Recovery : this compound may assist in recovery after cranial nerve injuries .
- Migraine Prevention : Some studies suggest its efficacy in preventing migraines .
- Peripheral Vertigo and Ménière's Disease : It has been utilized to manage symptoms associated with these conditions .
- Postoperative Delirium : this compound may reduce the development of delirium in older patients undergoing general anesthesia .
- Drug-resistant Epilepsy : There is potential for this compound to be effective in managing this condition .
- Glaucoma Management : Investigations are ongoing regarding its use as an ophthalmic formulation for glaucoma treatment .
Meta-analysis on Aneurysmal Subarachnoid Hemorrhage
A comprehensive meta-analysis involving 13 randomized controlled trials highlighted this compound's effectiveness in reducing poor outcomes and mortality rates among patients with aneurysmal subarachnoid hemorrhage. Key findings include:
- Reduction in Poor Outcomes : The risk ratio for poor outcomes was 0.69 (95% CI: 0.60–0.78), indicating a significant benefit from this compound treatment.
- Decreased Mortality : The mortality risk ratio was found to be 0.50 (95% CI: 0.32–0.78), showcasing a substantial reduction in death rates among treated patients .
Neuroprotective Effects
This compound has demonstrated neuroprotective properties against ischemic damage, particularly in animal models. Studies have shown that it can mitigate glutamate or amyloid β-induced toxicity, suggesting its potential role in treating neurodegenerative diseases like Alzheimer's disease . Furthermore, it has been noted to improve cognitive function and memory in aging subjects .
Data Table: Summary of Clinical Applications
Application | Indication Type | Evidence Level |
---|---|---|
Cerebral Vasospasm | FDA-approved | High |
Diffuse Brain Injury | Off-label | Moderate |
Cranial Nerve Injury Recovery | Off-label | Moderate |
Migraine Prevention | Off-label | Emerging evidence |
Peripheral Vertigo | Off-label | Moderate |
Postoperative Delirium | Off-label | Emerging evidence |
Drug-resistant Epilepsy | Off-label | Emerging evidence |
Glaucoma Management | Investigational | Early research |
Wirkmechanismus
Nimodipine exerts its effects by inhibiting the influx of calcium ions through voltage-dependent and receptor-operated slow calcium channels across the membranes of myocardial, vascular smooth muscle, and neuronal cells . By stabilizing these channels in their inactive conformation, this compound prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction . This mechanism is particularly effective in cerebral vasculature, where this compound improves blood flow and reduces the risk of ischemic damage .
Vergleich Mit ähnlichen Verbindungen
Nimodipine is compared with other calcium channel blockers such as nifedipine, amlodipine, and verapamil:
Nifedipine: Like this compound, nifedipine is a dihydropyridine calcium channel blocker but is primarily used for treating hypertension and angina. This compound, however, has a higher affinity for cerebral vasculature.
Amlodipine: Amlodipine is another dihydropyridine calcium channel blocker used for hypertension and angina. It has a longer half-life compared to this compound but does not exhibit the same level of selectivity for cerebral blood vessels.
Verapamil: Verapamil is a non-dihydropyridine calcium channel blocker used for hypertension, angina, and certain arrhythmias. It has a broader range of cardiovascular effects but lacks the neuroprotective properties of this compound.
This compound’s uniqueness lies in its high lipophilicity and selectivity for cerebral vasculature, making it particularly effective in preventing cerebral vasospasm and improving neurological outcomes in patients with subarachnoid hemorrhage .
Biologische Aktivität
Nimodipine is a calcium channel blocker primarily used in clinical settings to manage complications arising from subarachnoid hemorrhage (SAH) and other cerebrovascular conditions. It has garnered attention due to its neuroprotective properties and effects on cognitive functions. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.
This compound selectively inhibits L-type calcium channels, which are crucial for calcium influx in vascular smooth muscle and neurons. This inhibition leads to vasodilation, particularly in cerebral arteries, enhancing blood flow and potentially mitigating ischemic damage. Additionally, this compound's lipophilicity allows it to cross the blood-brain barrier effectively, making it particularly relevant for neurological applications .
1. Management of Aneurysmal Subarachnoid Hemorrhage (aSAH)
This compound is widely recognized for its role in preventing cerebral vasospasm following aSAH. A meta-analysis encompassing 13 randomized controlled trials (RCTs) with 1,727 patients demonstrated that this compound significantly reduced poor outcomes (RR = 0.69, 95% CI: 0.60–0.78) and mortality (RR = 0.50, 95% CI: 0.32–0.78) in this population .
Table 1: Efficacy of this compound in aSAH
Outcome Measure | Risk Ratio (RR) | Confidence Interval (CI) |
---|---|---|
Poor outcome | 0.69 | 0.60–0.78 |
Mortality | 0.50 | 0.32–0.78 |
Cerebral vasospasm | 0.68 | 0.46–0.99 |
2. Neuroprotection in Ischemic Stroke
In a randomized double-blind trial involving acute ischemic stroke patients, this compound was administered within 48 hours post-stroke onset. While no significant differences were observed in overall mortality or neurological outcomes across the cohort, subgroup analyses indicated that patients treated with 120 mg of this compound within 18 hours showed a notable reduction in worsening frequency by approximately 30% .
Table 2: Outcomes of this compound in Ischemic Stroke
Treatment Timing | Dose (mg) | Outcome Improvement (%) |
---|---|---|
Within 18 hours | 120 | -30% reduction in worsening |
Within 48 hours | Various | No significant difference |
Cognitive Effects
Recent studies have explored this compound's impact on cognitive functions, particularly working memory. A pharmacoMRI study indicated that a single dose of this compound significantly decreased frontal cortical activity during working memory tasks without affecting performance metrics . This suggests that this compound may enhance cortical efficiency.
Table 3: Cognitive Effects of this compound
Parameter | This compound Effect | Statistical Significance |
---|---|---|
Frontal cortical activity | Decreased by 39.1% | pFWE < 0.05 |
Parietal cortical activity | Decreased by 42.8% | pFWE < 0.05 |
Case Studies
Several case studies have highlighted this compound's neuroprotective effects:
- Case Study A : A patient with severe aSAH treated with this compound showed improved neurological outcomes compared to historical controls not receiving the drug.
- Case Study B : In an elderly patient with cognitive decline, this compound administration led to observable improvements in memory recall tasks over a six-month period.
Eigenschaften
IUPAC Name |
3-O-(2-methoxyethyl) 5-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12,19,22H,9-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAGMCDKSXEBJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023370 | |
Record name | Nimodipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nimodipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014537 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.20e-02 g/L | |
Record name | Nimodipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014537 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Although the precise mechanism of action is not known, nimodipine blocks intracellular influx of calcium through voltage-dependent and receptor-operated slow calcium channels across the membranes of myocardial, vascular smooth muscle, and neuronal cells. By specifically binding to L-type voltage-gated calcium channels, nimodipine inhibits the calcium ion transfer, resulting in the inhibition of vascular smooth muscle contraction. Evidence suggests that the dilation of small cerebral resistance vessels, with a resultant increase in collateral circulation, and/or a direct effect involving the prevention of calcium overload in neurons may be responsible for nimodipine's clinical effect in patients with subarachnoid hemorrhage. | |
Record name | Nimodipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00393 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
66085-59-4 | |
Record name | Nimodipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66085-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nimodipine [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066085594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nimodipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00393 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | nimodipine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758476 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nimodipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nimodipine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.096 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIMODIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57WA9QZ5WH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nimodipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014537 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
125 °C | |
Record name | Nimodipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00393 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nimodipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014537 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of nimodipine?
A: this compound is a dihydropyridine L-type voltage-gated calcium channel (VDCC) antagonist. It preferentially blocks L-type calcium channels, which are predominantly found in vascular smooth muscle cells and neurons. [, , , , ]
Q2: How does this compound's inhibition of L-type calcium channels affect vascular tone?
A: By blocking calcium influx through L-type channels, this compound inhibits smooth muscle contraction, leading to vasodilation, particularly in cerebral blood vessels. [, , , ]
Q3: Beyond vasodilation, what other downstream effects are associated with this compound's action on neurons?
A: this compound has been shown to promote neurite outgrowth in PC12 cells, potentially through its interaction with VDCCs. [] Additionally, it exerts neuroprotective activity against oxidative and calcium stress, likely by modulating the ERK/CREB signaling pathway and influencing the expression of neurotrophic factors, calcium-binding proteins, and antioxidants. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C21H26N2O7 and a molecular weight of 418.44 g/mol.
Q5: Is there spectroscopic data available to characterize this compound?
A: Spectroscopic techniques like Fourier Transform Infrared (FT-IR) spectroscopy have been used to characterize this compound. Specifically, FT-IR analysis has shown weakening and shifts in the N–H stretching vibration of this compound's secondary amine groups when incorporated into solid dispersions with polymers, suggesting hydrogen bonding interactions. []
Q6: What is known about the compatibility of this compound with polymers for drug delivery systems?
A: this compound has been investigated for its compatibility with various polymers in the development of solid dispersions for enhanced drug delivery. Studies using hot-melt extrusion have successfully incorporated this compound into matrices with polymers such as hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA), and ethyl acrylate, methyl methacrylate polymer (Eudragit® EPO). []
Q7: How does the formulation of this compound with polymers influence its dissolution properties?
A: Incorporating this compound into solid dispersions using polymers like HPMC, PVP/VA, and Eudragit® EPO significantly improves its dissolution rate compared to pure this compound. []
Q8: How is this compound absorbed and distributed in the body?
A: this compound is a highly lipophilic compound, readily crossing the blood-brain barrier and reaching significant concentrations in the brain and cerebrospinal fluid. []
Q9: Does encapsulation in liposomes affect this compound's pharmacokinetic properties?
A: Encapsulating this compound in liposomes significantly alters its pharmacokinetic parameters. Studies in rabbits have shown that liposomal this compound exhibits increased maximum plasma concentration (Cmax), a prolonged elimination half-life, and a larger area under the curve (AUC) compared to conventional this compound formulations. []
Q10: What cell-based assays have been used to study the effects of this compound?
A: Studies have utilized PC12 cells, a rat pheochromocytoma cell line, as an in vitro model to investigate the neuroprotective and neurite outgrowth-promoting effects of this compound. []
Q11: What animal models have been employed to investigate this compound's therapeutic potential?
A: Various animal models have been used to evaluate this compound in different contexts: * Cerebral vasospasm: Primate models involving the induction of subarachnoid hemorrhage have been employed to assess this compound's efficacy in preventing and treating cerebral vasospasm. [] * Stroke: Rat models of middle cerebral artery occlusion (MCAO) have been used to study this compound's neuroprotective effects in focal cerebral ischemia/reperfusion injury. [] * Posttraumatic stress disorder (PTSD): Rat models of PTSD induced by complex stress have been used to investigate the preventive effects of this compound on anxiety and cognitive dysfunction. [] * Neurodegeneration: Mouse models of aluminum overload-induced neurodegeneration have been used to explore the potential of this compound to alleviate neuronal damage. [] * Recurrent laryngeal nerve injury: Rat models with transected recurrent laryngeal nerves have been used to study the ability of this compound to promote nerve regeneration and functional recovery. []
Q12: What are the known adverse effects associated with this compound?
A: While generally well-tolerated, this compound's most common adverse effect is hypotension, particularly with intravenous administration. [, , , , ]
Q13: What drug delivery approaches have been explored to enhance this compound's therapeutic profile?
A: Several drug delivery strategies have been investigated: * Liposomal encapsulation: Formulating this compound in liposomes has shown promise in enhancing its bioavailability and brain targeting. [, ] * Solid dispersions: Utilizing polymers like HPMC, PVP/VA, and Eudragit® EPO in hot-melt extrusion techniques has improved this compound's dissolution rate and bioavailability. [] * Transdermal delivery: Developing transdermal therapeutic systems (TTS) using limonene as a penetration enhancer and EVA copolymer membranes has the potential to provide controlled and sustained release of this compound, improving patient compliance and therapeutic outcomes. []
Q14: What is known about the solubility and dissolution of this compound?
A: this compound exhibits poor solubility in water, posing challenges for its formulation and bioavailability. [, , ] Studies have investigated various methods, such as solid dispersions with polymers [] and complexation with cyclodextrins [], to enhance its dissolution rate and improve its therapeutic profile.
Q15: How do cyclodextrins affect this compound's dissolution and supersaturation?
A: Research indicates that cyclodextrins, particularly methyl-beta-cyclodextrin (M-beta-CD), effectively solubilize this compound, forming stable aqueous solutions with significantly higher drug concentrations compared to water alone. [] Notably, the presence of certain cyclodextrins, including alpha-CD, HP-alpha-CD, and HP-gamma-CD, has been observed to induce transient supersaturation of this compound, potentially enhancing its bioavailability from solid oral dosage forms. []
Q16: What are some key historical milestones in the research and development of this compound?
A: this compound, a dihydropyridine derivative, was developed approximately 30 years ago. [] Early research focused on its potential as a neuroprotective agent in conditions such as stroke and subarachnoid hemorrhage, leading to its approval for use in the prevention of delayed cerebral ischemia after aSAH. [] Subsequent studies have explored its applications in other neurological disorders, including vascular dementia and migraine prophylaxis. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.